(2E)-3-{3-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-{3-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids. These compounds are characterized by a benzene ring attached to a propenoic acid group. This particular compound features a triazene group, which is known for its applications in various chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{3-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}prop-2-enoic acid typically involves the following steps:
Formation of the Triazene Group: The triazene group can be synthesized by reacting an appropriate amine with nitrous acid, followed by the addition of a secondary amine.
Coupling with Cinnamic Acid Derivative: The triazene group is then coupled with a cinnamic acid derivative under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the propenoic acid group, converting it to a single bond.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the triazene group.
Reduction: Reduced forms of the propenoic acid group.
Substitution: Various substituted aromatic derivatives.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms involving triazene groups.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}prop-2-enoic acid involves its interaction with various molecular targets. The triazene group can form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity.
Comparison with Similar Compounds
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(2-hydroxyphenyl)-2-propenoic acid
- (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid
Uniqueness:
- The presence of the triazene group distinguishes (2E)-3-{3-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}prop-2-enoic acid from other cinnamic acid derivatives.
- Its unique chemical structure allows for specific interactions and reactivity not observed in similar compounds.
Properties
IUPAC Name |
(E)-3-[3-(dimethylaminodiazenyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14(2)13-12-10-5-3-4-9(8-10)6-7-11(15)16/h3-8H,1-2H3,(H,15,16)/b7-6+,13-12? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCXYBLIZTDMQ-MVEAHZITSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)N=NC1=CC=CC(=C1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.